Diphénylamine-4-sulfonate de sodium

Vue d'ensemble

Description

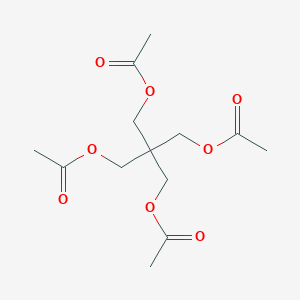

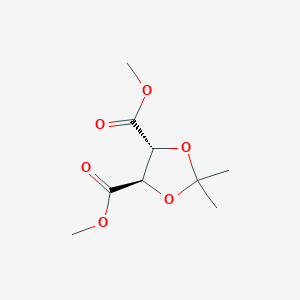

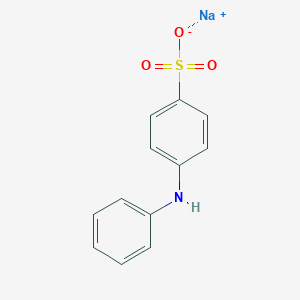

Sodium diphenylamine-4-sulfonate is a chemical compound with the molecular formula C12H10NNaO3S and a molecular weight of 271.27 g/mol . It is commonly used as a redox indicator due to its ability to form colored complexes with metal ions . This compound is also known for its role in various industrial and scientific applications.

Synthetic Routes and Reaction Conditions:

Reaction with Sulfuric Acid: Diphenylamine reacts with concentrated sulfuric acid at 180°C to form diphenylamine sulfonic acid.

Alternative Method: Diphenylamine and concentrated sulfuric acid are mixed and heated to 180°C (or 160°C under reduced pressure) with constant stirring until the reaction mixture thickens. After cooling, water is added at 125°C to hydrolyze the by-products, converting them into diphenylamine sulfonic acid.

Industrial Production Methods: The industrial production of sodium diphenylamine-4-sulfonate follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications .

Types of Reactions:

Oxidation-Reduction Reactions: Sodium diphenylamine-4-sulfonate is widely used as a redox indicator.

Complex Formation: It acts as a ligand, forming complexes with metal ions such as lanthanum(III) chloride.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and cerium(IV) sulfate.

Reducing Agents: Common reducing agents include ascorbic acid and sodium thiosulfate.

Major Products:

Oxidized Form: The oxidized form of sodium diphenylamine-4-sulfonate is typically red or purple.

Reduced Form: The reduced form is colorless.

Applications De Recherche Scientifique

Sodium diphenylamine-4-sulfonate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Sodium diphenylamine-4-sulfonate, also known as Sodium 4-(phenylamino)benzenesulfonate, primarily targets metal ions . It has the ability to form colored complexes with these ions, making it a useful tool in analytical chemistry .

Mode of Action

The compound acts as a ligand , forming complexes with metal ions such as lanthanum (III) chloride . This interaction results in the formation of colored complexes, which can be used to estimate the concentration of metal ions .

Result of Action

The primary result of Sodium diphenylamine-4-sulfonate’s action is the formation of colored complexes with metal ions . This property makes it an efficient tool for estimating the concentration of these ions. Additionally, it is also an efficient quencher of electrochemiluminescence of tris (2, 2′-bipyridine)-ruthenium (II) .

Analyse Biochimique

Biochemical Properties

Sodium diphenylamine-4-sulfonate is known to interact with various biomolecules in biochemical reactions. It acts as a ligand and forms complexes with metal halides like lanthanum (III) chloride . The nature of these interactions is largely dependent on the specific biochemical context in which Sodium diphenylamine-4-sulfonate is present.

Molecular Mechanism

At the molecular level, Sodium diphenylamine-4-sulfonate exerts its effects through various mechanisms. It is an efficient quencher of electrochemiluminescence of tris (2, 2′-bipyridine)-ruthenium (II)

Comparaison Avec Des Composés Similaires

Diphenylamine-4-sulfonic acid: Similar in structure but lacks the sodium ion.

Barium diphenylamine-4-sulfonate: Contains barium instead of sodium, used in different applications.

4-Nitrophenol: Another redox indicator but with different chemical properties.

Uniqueness: Sodium diphenylamine-4-sulfonate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in redox titrations and other analytical applications .

Propriétés

Numéro CAS |

6152-67-6 |

|---|---|

Formule moléculaire |

C12H11NNaO3S |

Poids moléculaire |

272.28 g/mol |

Nom IUPAC |

sodium;4-anilinobenzenesulfonic acid |

InChI |

InChI=1S/C12H11NO3S.Na/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,13H,(H,14,15,16); |

Clé InChI |

VMVSDVIYIMNZBS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

SMILES isomérique |

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

SMILES canonique |

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)O.[Na] |

| 30582-09-3 6152-67-6 |

|

Description physique |

Off-white powder; [Alfa Aesar MSDS] |

Pictogrammes |

Irritant |

Synonymes |

diphenylamine-4-sulfonic acid sodium diphenylamine sulfonate sulfodiphenylamine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sodium diphenylamine-4-sulfonate exhibits quenching behavior in the electrochemiluminescence of the tris(2,2′-bipyridine)ruthenium(II)/tripropylamine system. This quenching effect is attributed to energy transfer from the excited-state Ru(bpy)32+* to the dimer of Sodium diphenylamine-4-sulfonate, which forms after its electrochemical oxidation at the electrode surface. []

A: Research demonstrates that Sodium diphenylamine-4-sulfonate interacts with proteins, leading to increased resonance light scattering (RLS). This interaction forms the basis for a protein determination method, specifically tested with bovine serum albumin. The enhanced RLS intensity at 469 nm shows a direct relationship with protein concentration, enabling quantification. []

A: Studies show that incorporating Sodium diphenylamine-4-sulfonate into polymers, specifically polyurea and poly(methyl methacrylate) (PMMA), improves their flame retardant properties. [, ] Additionally, when used in conjunction with organically modified clay, it further enhances fire retardancy in both PMMA and polystyrene (PS) composites. []

A: Sodium diphenylamine-4-sulfonate serves as a comonomer in synthesizing water-soluble conducting polyaniline copolymers. These copolymers, poly(aniline-co-N-(4-sulfophenyl)aniline) (PAPSA), exhibit high molecular weights and conductivities ranging between those of polyaniline and poly(N-(4-sulfophenyl)aniline). [] The sulfonic acid groups contribute to the copolymer's enhanced solubility compared to polyaniline. [, ]

A: Sodium diphenylamine-4-sulfonate plays a crucial role in the high-yield synthesis of branched gold nanocrystals. It reacts with HAuCl4 in a polyethylene glycol (PEG) aqueous solution at room temperature. The PEG molecules are essential for forming the branched nanocrystal structure. [] Furthermore, Sodium diphenylamine-4-sulfonate enables the facile synthesis of conductive copolymer nanoparticles through oxidative polymerization with aniline. These nanoparticles can then be used to create nanocomposite films with enhanced electrical conductivity. []

A: Research has explored the reaction products formed between Sodium diphenylamine-4-sulfonate and hydrated LaCl3. [] This line of inquiry provides insights into potential applications in lanthanide chemistry and materials science.

A: Research has focused on understanding the kinetic and analytical characteristics of the peroxidase oxidation reaction of Sodium triphenyl-4-sulfonate, a related compound. [] This information contributes to our understanding of the reactivity and potential applications of this class of compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.